molecular formula C11H16N2Si B3358053 1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)- CAS No. 77246-14-1

1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)-

Cat. No.: B3358053
CAS No.: 77246-14-1
M. Wt: 204.34 g/mol
InChI Key: UJWBYXXUGCYKKX-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The addition of a trimethylsilyl group to the benzimidazole core enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)- typically involves the reaction of 2-methylbenzimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2-methylbenzimidazole+trimethylsilyl chloride1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)-+HCl\text{2-methylbenzimidazole} + \text{trimethylsilyl chloride} \rightarrow \text{1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)-} + \text{HCl} 2-methylbenzimidazole+trimethylsilyl chloride→1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)-+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of benzimidazole derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of applications.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    1-Trimethylsilylbenzimidazole: A derivative with a trimethylsilyl group at the 1-position.

Uniqueness: 1H-Benzimidazole, 2-methyl-1-(trimethylsilyl)- is unique due to the presence of both a methyl group and a trimethylsilyl group, which confer distinct chemical and physical properties. These modifications can enhance its reactivity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

trimethyl-(2-methylbenzimidazol-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2Si/c1-9-12-10-7-5-6-8-11(10)13(9)14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWBYXXUGCYKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505572
Record name 2-Methyl-1-(trimethylsilyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77246-14-1
Record name 2-Methyl-1-(trimethylsilyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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